N,N'-Diphenylterephthalamide

Description

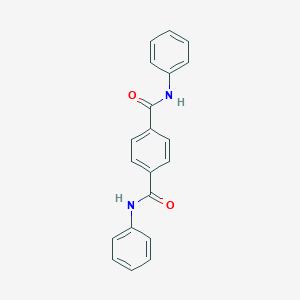

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-diphenylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h1-14H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHDSBYJGVZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221775 | |

| Record name | N,N'-Diphenylterephthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-31-6 | |

| Record name | N1,N4-Diphenyl-1,4-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diphenylterephthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylterephthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G7ONB1CVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthesis Routes

Conventional methods for synthesizing N,N'-Diphenylterephthalamide are well-established, primarily relying on the formation of amide bonds from carboxylic acid derivatives and amines.

The most common and direct method for the synthesis of this compound is the acylation of aniline (B41778) with terephthaloyl chloride. qau.edu.pk This reaction is a classic example of a Schotten-Baumann type reaction, where an amine is acylated by an acyl chloride. The process involves the condensation of two equivalents of aniline with one equivalent of terephthaloyl chloride. qau.edu.pk

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the terephthaloyl chloride. This is followed by the elimination of a molecule of hydrogen chloride (HCl) for each amide bond formed. The released HCl is typically neutralized by an excess of the aniline reactant or by the addition of a non-nucleophilic base.

A typical laboratory procedure involves dissolving terephthaloyl dichloride in an anhydrous solvent, such as benzene (B151609), and then adding a solution of aniline dropwise. qau.edu.pk

The efficiency and yield of the amidation reaction are highly dependent on the specific conditions employed. Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For the synthesis of this compound from terephthaloyl chloride and aniline, a high yield of 94.15% has been reported. qau.edu.pk This was achieved by controlling the reaction temperature, initially stirring the mixture in an ice bath to manage the exothermic nature of the reaction, and then allowing it to proceed at room temperature for an extended period. qau.edu.pk The use of an excess of aniline (a 4:1 molar ratio of aniline to terephthaloyl chloride) serves both as the reactant and as a scavenger for the HCl byproduct. qau.edu.pk The reaction time is also a critical factor, with a 24-hour period being utilized to ensure the reaction goes to completion. qau.edu.pk The choice of an anhydrous solvent like benzene is crucial to prevent the hydrolysis of the highly reactive terephthaloyl chloride. qau.edu.pk

The optimization process for such reactions systematically evaluates these variables to achieve the best possible output in terms of yield and purity. wiley.com

Table 1: Optimized Reaction Parameters for Conventional Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Terephthaloyl chloride, Aniline | Direct precursors for the target molecule. qau.edu.pk |

| Solvent | Anhydrous Benzene | Prevents hydrolysis of the acid chloride. qau.edu.pk |

| Temperature | Ice bath initially, then room temperature | Controls initial exothermicity and allows for complete reaction. qau.edu.pk |

| Time | 24 hours | Ensures high conversion of reactants to product. qau.edu.pk |

| Stoichiometry | 1:4 molar ratio (Acid Chloride:Aniline) | Aniline acts as both reactant and HCl scavenger. qau.edu.pk |

| Yield | 94.15% | Demonstrates an efficient and optimized process. qau.edu.pk |

Sustainable and Green Synthesis Approaches

In response to the growing need for environmentally friendly chemical processes, research has explored more sustainable routes to this compound and related compounds. These methods focus on using renewable or waste feedstocks and developing more efficient reaction protocols.

A significant advancement in green chemistry is the use of waste poly(ethylene terephthalate) (PET) as a starting material. PET is a major component of post-consumer plastic waste, and its chemical recycling into valuable chemicals is a key goal of a circular economy. mdpi.comscione.com The depolymerization of PET can yield terephthalic acid (TPA) or its derivatives, which are direct precursors for this compound. scione.comgoogle.com

Methods such as hydrolysis, glycolysis, and aminolysis are employed to break down the polymer chain. google.comresearchgate.net Aminolysis of PET, in particular, can directly produce N,N'-disubstituted terephthalamides. For instance, studies have shown that PET can be depolymerized with amines like n-hexylamine and n-octylamine at elevated temperatures to afford the corresponding N,N′-di(n-alkyl) terephthalamides in high yields. mdpi.com This demonstrates the feasibility of using aminolysis to upcycle PET waste into useful amide compounds. While direct synthesis of this compound from PET and aniline via this method is a logical extension, the focus has often been on aliphatic amines. mdpi.com The terephthalic acid recovered from PET hydrolysis provides a recycled precursor that can then be converted to terephthaloyl chloride for subsequent reaction with aniline. researchgate.net

A hypothetical one-pot strategy for this compound could involve the in-situ generation of terephthaloyl chloride from terephthalic acid (potentially sourced from recycled PET) followed by the immediate addition of aniline. This would avoid the isolation and purification of the highly reactive and moisture-sensitive acid chloride intermediate. Such integrated processes are known to be efficient and are a target for modern chemical manufacturing. rsc.org The development of multifunctional catalysts that can facilitate multiple reaction steps in a single pot is a key area of research that could enable such a synthesis. rsc.org

Derivatization and Analogous Compound Synthesis

The core structure of this compound can be modified to produce a variety of derivatives and analogous compounds with tailored properties. This involves either altering the phenyl rings or replacing them with other substituents.

Derivatization is a common technique used to modify the chemical and physical properties of a compound. libretexts.org For this compound, this could involve introducing functional groups onto the terminal phenyl rings through electrophilic aromatic substitution. General derivatization methods like acylation or alkylation could also be applied to the amide nitrogen under specific conditions, though this is less common due to the stability of the amide bond. libretexts.orgresearchgate.net

More frequently, analogous compounds are created by varying the amine reactant during the initial synthesis. Research has been conducted on a series of N,N′-diphenylterephthalamide derivatives to explore their structure-activity relationships. acs.org For example, adding halogens or small alkyl substituents to the terminal phenyl rings has been shown to significantly alter the biological activity of the resulting compounds. acs.org The synthesis of these analogs follows the same fundamental amidation reaction, simply substituting aniline with a substituted aniline.

Table 2: Examples of this compound Analogs

| Analogous Compound | Amine Precursor | Synthetic Variation |

|---|---|---|

| N,N'-bis(o-tolyl)terephthaldiamide | o-toluidine | Substitution of aniline with o-toluidine. qau.edu.pk |

| N,N'-diallylterephthalamide | Allylamine | Substitution of aniline with allylamine. |

| Halogenated this compound derivatives | Halogen-substituted anilines | Use of anilines with halogen substituents on the phenyl ring. acs.org |

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques for Molecular Architecture

High-resolution spectroscopic methods are instrumental in delineating the molecular structure of N,N'-Diphenylterephthalamide, offering insights into its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR, ¹³C-NMR, and Heteronuclear Multiple Quantum Coherence (HMQC), serves as a powerful tool for the structural confirmation of this compound.

¹H-NMR: The proton NMR spectrum provides information about the hydrogen atoms within the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the central terephthaloyl ring and the terminal phenyl groups, as well as a characteristic signal for the amide (N-H) protons. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. qau.edu.pk It would display unique signals for the carbonyl carbons of the amide groups, the carbons of the central aromatic ring, and the carbons of the phenyl substituents. qau.edu.pk The chemical shifts of these carbons are indicative of their hybridization and bonding. chemistryviews.org

HMQC: Heteronuclear Multiple Quantum Coherence (HMQC) is a two-dimensional NMR technique that correlates the signals of directly bonded ¹H and ¹³C atoms. libretexts.orglibretexts.org This experiment is invaluable for unambiguously assigning the proton and carbon signals in the respective 1D spectra, confirming the connectivity within the this compound molecule. libretexts.orglibretexts.orgcolumbia.edu By observing a correlation peak, one can definitively link a specific proton to its attached carbon atom. libretexts.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~10.0 | Amide (N-H) |

| ¹H | ~8.0 | Aromatic (Terephthaloyl) |

| ¹H | ~7.1-7.7 | Aromatic (Phenyl) |

| ¹³C | ~165 | Carbonyl (C=O) |

| ¹³C | ~138 | Aromatic (Quaternary - Phenyl) |

| ¹³C | ~135 | Aromatic (Quaternary - Terephthaloyl) |

| ¹³C | ~129 | Aromatic (CH - Phenyl) |

| ¹³C | ~128 | Aromatic (CH - Terephthaloyl) |

| ¹³C | ~124 | Aromatic (CH - Phenyl) |

| ¹³C | ~120 | Aromatic (CH - Phenyl) |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy, are employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays a number of characteristic absorption bands. A prominent feature is the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band around 1630-1680 cm⁻¹. Additionally, C-N stretching vibrations and aromatic C-H and C=C stretching vibrations will be present in the fingerprint region of the spectrum, providing further confirmation of the molecular structure. rjb.ro

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FT-IR | 3300-3500 | Medium |

| Aromatic C-H Stretch | FT-IR | 3000-3100 | Medium |

| C=O Stretch (Amide I) | FT-IR | 1630-1680 | Strong |

| Aromatic C=C Stretch | FT-IR/Raman | 1400-1600 | Medium-Strong |

| N-H Bend (Amide II) | FT-IR | 1500-1550 | Medium |

| C-N Stretch | FT-IR | 1200-1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by absorptions corresponding to π → π* transitions within the aromatic rings and the conjugated amide system. elte.hu The extensive conjugation in the molecule, involving the two phenyl rings and the central terephthaloyl moiety, is expected to result in strong absorption bands in the ultraviolet region. The position and intensity of these bands are sensitive to the molecular geometry and the solvent environment. For instance, increased planarity of the molecule can lead to a red shift (a shift to longer wavelengths) of the absorption maximum.

Table 3: Electronic Transitions in this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π | Aromatic Rings (Benzene) | ~200-280 |

| π → π | Amide Group (Conjugated) | ~200-250 |

| n → π* | Carbonyl Group (C=O) | ~280-300 (often weak) |

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of this compound. scienceready.com.au

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight of 316.36 g/mol . sigmaaldrich.com The fragmentation pattern would likely involve cleavage of the amide bonds, leading to the formation of characteristic fragment ions. For example, cleavage of the C-N bond could result in fragments corresponding to the benzoyl cation (C₆H₅CO⁺) and the N-phenyl-p-aminobenzoyl radical, or related ions. Analysis of these fragments provides further evidence for the proposed structure. libretexts.orgmiamioh.edu

Table 4: Potential Mass Spectrometry Fragments of this compound

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 316 | Molecular Ion [M]⁺ | [C₂₀H₁₆N₂O₂]⁺ |

| 225 | [M - C₆H₅NH]⁺ | [C₁₄H₉NO₂]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 93 | [C₆H₅NH₂]⁺ | [C₆H₇N]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Crystallographic Investigations of Solid-State Forms

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for this compound in the solid state, revealing the precise arrangement of atoms and molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Atomic and Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esanton-paar.com This technique has been successfully applied to this compound to elucidate its atomic and molecular structure. iucr.org

The analysis reveals that this compound crystallizes in the monoclinic space group P2₁/n. iucr.org Due to steric hindrance between the phenyl rings and the amide groups, the phenyl rings are rotated with respect to the plane of the amide groups. iucr.org The crystal structure is stabilized by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of adjacent molecules, forming chains or sheets. iucr.org These hydrogen bonding interactions play a crucial role in the packing of the molecules in the solid state. The detailed bond lengths, bond angles, and torsion angles obtained from the crystallographic data provide a complete and unambiguous description of the molecular conformation. iucr.org

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n iucr.org |

| a (Å) | 6.912(3) iucr.org |

| b (Å) | 21.462(5) iucr.org |

| c (Å) | 5.323(3) iucr.org |

| β (°) | 107.20(5) iucr.org |

| Z | 2 iucr.org |

Powder X-ray Diffraction in Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a primary technique for the analysis of crystalline materials. dtic.mil It provides a distinct "fingerprint" for a specific crystalline phase, allowing for identification, purity assessment, and the study of polymorphism—the ability of a substance to exist in two or more crystalline forms. acs.orgsmolecule.com Each polymorph, having a different lattice arrangement, produces a unique diffraction pattern. researchgate.netresearchgate.net

For this compound (DPTP), a single crystalline form has been extensively characterized. The crystal structure was determined by single-crystal X-ray diffraction, revealing a monoclinic system. acs.org Although polymorphism is a known phenomenon for related aromatic amides and polyamides, to date, no distinct polymorphs of this compound have been reported in the literature. acs.orgnih.gov The analysis of a related compound, N,N'-diphenethylterephthalamide, did reveal two different polymorphs, suggesting that polymorphism is possible within this class of molecules. iucr.org

The crystallographic data from the known monoclinic form allows for the calculation of a theoretical PXRD pattern. This simulated pattern serves as a standard reference for phase identification. researchgate.net Experimental PXRD patterns from synthesized batches can be compared against this standard to confirm phase purity and identify any potential crystalline impurities or different polymorphic forms. acs.org Key reflections in the experimental pattern of a pure sample should match the positions and relative intensities of the simulated pattern. For instance, in the quality control of active pharmaceutical ingredients (APIs), PXRD is a fundamental tool for detecting and quantifying polymorphic impurities, which can impact a drug's bioavailability and stability. acs.orgresearchgate.net

The established crystal structure of this compound belongs to the P2₁/n space group. acs.org The unit cell parameters for this monoclinic form are detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.912 (3) |

| b (Å) | 21.462 (5) |

| c (Å) | 5.323 (3) |

| β (°) | 107.20 (5) |

| Volume (ų) | 754.4 |

| Z (molecules/unit cell) | 2 |

Data sourced from Harkema et al. (1979). acs.org

Time-Resolved Crystallographic Studies and Structural Dynamics

Structural dynamics investigates the time-dependent changes in a molecule's structure, which are fundamental to its function and reactivity. acs.orgrsc.org Time-resolved crystallography (TRX) is a powerful experimental technique used to observe these ultrafast structural changes directly. sigmaaldrich.com By using a "pump-probe" approach, a reaction or a structural change is initiated (pumped), often by a laser pulse, and then the resulting transient structures are investigated at various time delays using X-ray diffraction (probed).

Techniques like time-resolved serial femtosecond crystallography (TR-SFX), often performed at X-ray free-electron lasers (XFELs), can capture snapshots of molecules with femtosecond time resolution and atomic spatial resolution. iucr.org This has been instrumental in elucidating reaction intermediates and transition states in biological macromolecules and, more recently, in metal-organic frameworks and other chemical systems. These studies can reveal coherent atomic motions, transient geometries, and vibrationally hot intermediates that occur during a chemical process.

Currently, there are no published time-resolved crystallographic studies specifically on this compound. Such investigations would be a promising avenue for future research. For example, TRX could be employed to study the molecular response to photoexcitation or to observe the dynamics of hydrogen bond formation and breaking in real-time. This would provide unprecedented insight into the transient states that govern its properties and potential reactivity. While challenging, the application of TR-SFX to small organic molecules is an emerging field with the potential to revolutionize our understanding of chemical reaction mechanisms in the solid state. nih.goviucr.org

Conformational Analysis and Molecular Geometry Studies

The conformation and molecular geometry of this compound have been precisely determined from single-crystal X-ray diffraction data. acs.org The molecule possesses a crystallographic center of symmetry, meaning that the two phenylamide moieties are symmetrically equivalent. acs.org

A key feature of its structure is the non-planar conformation. Steric hindrance between the hydrogen atoms on the central terephthaloyl ring and the phenyl rings forces the phenyl groups to rotate out of the plane of the adjacent amide group. acs.org The angles of rotation for the two phenyl rings relative to the amide plane are 30.4° and -30.6°. acs.org This twisting is a common feature in related aromatic polyamides. acs.org

Furthermore, the nitrogen atom of the amide group exhibits a pyramidal geometry, with the amide hydrogen atom deviating from the plane formed by the heavy atoms (C-N-C). acs.org The molecule features intermolecular hydrogen bonds of the N-H···O=C type, which link adjacent molecules into chains. acs.org

Detailed bond lengths and angles provide a quantitative description of the molecular geometry.

| Bond | Length (Å) |

|---|---|

| C(7)-O | 1.235 (3) |

| C(7)-N | 1.346 (2) |

| N-C(1) | 1.432 (3) |

| C(7)-C(8) | 1.492 (3) |

| C(8)-C(9) | 1.392 (3) |

| C(8)-C(9') | 1.391 (3) |

| C(9)-C(10) | 1.385 (3) |

| Atoms | Angle (°) |

|---|---|

| O-C(7)-N | 122.9 (2) |

| O-C(7)-C(8) | 120.7 (2) |

| N-C(7)-C(8) | 116.4 (2) |

| C(7)-N-C(1) | 126.3 (2) |

| N-C(1)-C(2) | 118.6 (2) |

| N-C(1)-C(6) | 121.7 (2) |

| C(7)-C(8)-C(9) | 121.0 (2) |

Data sourced from Harkema et al. (1979). Atom numbering corresponds to the original publication. acs.org

While X-ray crystallography provides a precise snapshot of the molecule in the solid state, computational methods like Density Functional Theory (DFT) can be used to explore the conformational landscape in the gas phase or in solution. Such studies can calculate the energy associated with different torsional angles, helping to identify low-energy conformers and the barriers to their interconversion, thus complementing the experimental solid-state data.

Supramolecular Chemistry and Self Assembly Phenomena

Non-Covalent Interactions Governing Molecular Organization

The molecular architecture of N,N'-Diphenylterephthalamide is driven by a combination of strong, directional hydrogen bonds and weaker, yet significant, aromatic stacking interactions. These non-covalent forces dictate the packing of molecules in both solution and the solid state, leading to the formation of ordered supramolecular structures.

The primary non-covalent interaction responsible for the assembly of this compound is the hydrogen bond formed between the amide proton (N-H), acting as a hydrogen bond donor, and the carbonyl oxygen (C=O), acting as an acceptor on an adjacent molecule. libretexts.org This interaction is a strong, directional intermolecular force that connects the molecules into chains or sheets. libretexts.org

Complementing the hydrogen bonding, π-π stacking interactions between the phenyl rings of this compound molecules play a crucial role in the formation of higher-order, hierarchical structures. wikipedia.org These interactions arise from the electrostatic attraction between the electron-rich π-systems of the aromatic rings. wikipedia.orgresearchgate.net While weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions provides significant stabilization energy.

| Interaction Type | Participating Groups | Role in Assembly | Typical Characteristics |

|---|---|---|---|

| Hydrogen Bonding | Amide (N-H) and Carbonyl (C=O) | Forms primary 1D or 2D networks (chains/sheets). | Strong, directional, leads to high thermal stability. libretexts.org |

| π-π Stacking | Phenyl Rings | Organizes primary networks into 3D hierarchical structures. | Non-directional, involves face-to-face or edge-to-face arrangements. wikipedia.orgresearchgate.net |

Mechanisms of Molecular Self-Assembly

The self-assembly of this compound is a dynamic process where molecules organize spontaneously into stable, ordered superstructures. This process is governed by thermodynamic and kinetic factors, with the final architecture often dependent on the assembly conditions.

The pathway and speed of self-assembly can be highly dependent on the concentration of the molecular building blocks in solution. Studies on analogous self-assembling peptide systems, such as diphenylalanine, have shown that different concentrations lead to distinct assembly mechanisms. nih.gov

At low concentrations, the self-assembly process often involves the formation of small initial aggregates or vesicles, which then grow through a process of fusion with other vesicles or bilayers. nih.gov At higher concentrations, the mechanism can shift towards the direct formation of larger structures, such as extended bilayers, which then may bend and close to form final architectures like nanotubes or large vesicles. nih.gov The balance between peptide-peptide (in this case, amide-amide) and peptide-water interactions is critical in determining the resulting nanostructure. nih.gov

| Concentration | Dominant Assembly Pathway (Illustrative) | Intermediate Structures |

|---|---|---|

| Low | Fusion of small aggregates. nih.gov | Small vesicles, bilayers. nih.gov |

| High | Formation and closure of large bilayers. nih.gov | Planar bilayers. nih.gov |

The interplay of hydrogen bonding and π-π stacking enables this compound to form a variety of ordered nanostructures. nih.gov The bottom-up approach to fabricating these structures relies on the controlled aggregation of molecules from a solution or gas phase into a desired morphology. nih.gov

The formation of these architectures begins with nucleation, where a small number of molecules arrange into a stable pattern characteristic of the final structure. mdpi.com This nucleus then serves as a template for further growth. mdpi.com Depending on factors like solvent, temperature, and concentration, this compound can assemble into various forms, including nanofibers, ribbons, and crystalline solids. The formation of polymer nanostructures, for instance, often results from the aggregation of self-assembled molecules through hydrogen bonding, hydrophilic–hydrophobic interactions, and van der Waals forces. nih.gov These processes can be harnessed to create materials with tailored optical and mechanical properties. uni-rostock.de

Crystal Engineering and Design of Solid-State Forms

Crystal engineering is the rational design and synthesis of functional molecular solids by controlling intermolecular interactions. ub.edu For this compound, this involves leveraging the understanding of its non-covalent interactions to produce specific solid-state forms, or polymorphs, with desired properties. ub.edu

The predictability and control of the final framework can be challenging due to the flexibility of molecular components and the variety of potential interactions. rsc.org However, by carefully selecting crystallization conditions (e.g., solvent, temperature, cooling rate), it is possible to guide the self-assembly process toward a specific crystalline structure. One practical application of this principle is the use of this compound as a β-nucleating agent for isotactic polypropylene (B1209903). acs.orgacs.org In this role, it provides a crystalline template that induces the formation of a specific polymorph (the β-form) of the polymer, thereby optimizing the mechanical properties of the final product. acs.org This demonstrates how the engineered solid-state structure of an additive can directly influence the properties of a bulk material. nih.gov

Cocrystal Research and Supramolecular Recognition

Design Principles for N,N'-Diphenylterephthalamide Cocrystals

The rational design of cocrystals, including those with this compound, is a significant challenge in crystal engineering. nih.gov The primary design principle revolves around the concept of supramolecular synthons, which are structural units within supermolecules formed by intermolecular interactions. nih.gov These can be either homosynthons, involving identical self-complementary functional groups, or heterosynthons, with different but complementary functionalities. nih.gov

For this compound, which possesses amide functional groups, the design of cocrystals often involves selecting coformers that can form robust hydrogen bonds with the amide's N-H donor and C=O acceptor sites. The predictability of cocrystal formation relies on a hierarchy of supramolecular synthons, where certain heterosynthons, such as those between an acid and an amide, are often energetically more favorable than homosynthons like the amide-amide dimer. researchgate.net

Key design considerations include:

Hydrogen Bond Propensity: The likelihood of forming hydrogen bonds between this compound and a potential coformer is a critical factor. Coformers with functional groups like carboxylic acids or other amides are often selected. nih.gov

Molecular Complementarity: The shape and size of the coformer should be complementary to that of this compound to facilitate efficient crystal packing.

π-π Stacking Interactions: The phenyl rings in this compound offer opportunities for π-π stacking interactions, which can contribute significantly to the stability of the cocrystal lattice. d-nb.info

Competition between Homo- and Hetero-synthons: A crucial aspect of the design is to favor the formation of heterosynthons between this compound and the coformer over the formation of homosynthons of the individual components. farmaciajournal.com

Synthetic Methods for Cocrystal Formation

Several experimental techniques are employed to synthesize cocrystals of this compound. The choice of method can influence the resulting crystalline phase and the kinetics of cocrystal formation.

Solvent Evaporation: This is a widely used method where stoichiometric amounts of this compound and the coformer are dissolved in a common solvent or a mixture of solvents. ekb.eg Slow evaporation of the solvent allows for the gradual self-assembly of the components into a cocrystal lattice. nih.gov The success of this method depends on the relative solubilities of the individual components and the cocrystal in the chosen solvent. ekb.eg

Grinding: Mechanochemical methods, such as neat (dry) grinding and liquid-assisted grinding (LAG), are popular for cocrystal screening and synthesis. nih.govsaspublishers.com

Neat Grinding: Involves grinding the solid reactants together in a mortar and pestle or a ball mill without the addition of any solvent. ekb.eg This method is environmentally friendly but may sometimes lead to amorphous products or incomplete reactions. saspublishers.com

Liquid-Assisted Grinding (LAG): This technique involves adding a small amount of a liquid to the grinding mixture. farmaciajournal.com The liquid acts as a catalyst, enhancing molecular diffusion and facilitating the formation of the cocrystal. farmaciajournal.comsaspublishers.com LAG has proven to be a highly effective and often superior alternative to neat grinding and solution-based methods. saspublishers.comunchainedlabs.com

The table below summarizes common synthetic methods for cocrystal formation.

| Method | Description | Advantages | Disadvantages |

| Solvent Evaporation | Dissolving components in a solvent and allowing the solvent to evaporate slowly. nih.gov | Can produce high-quality single crystals suitable for X-ray diffraction. ekb.eg | Time-consuming; success is dependent on solubility characteristics. nih.gov |

| Neat Grinding | Grinding solid components together without solvent. ekb.eg | Environmentally friendly; rapid screening. saspublishers.com | May result in amorphous phases or incomplete reactions. nih.gov |

| Liquid-Assisted Grinding (LAG) | Grinding solid components with a small amount of liquid. farmaciajournal.com | Often more efficient than neat grinding; can produce crystalline products. saspublishers.com | The choice of liquid can be critical and may require screening. |

| Slurry Crystallization | Stirring a suspension of the solid components in a solvent in which they are sparingly soluble. nih.gov | Can lead to the most thermodynamically stable form. | Can be a slow process. |

Structural Characterization of Cocrystalline Phases

Once a cocrystal of this compound is synthesized, its structural characterization is crucial to confirm its formation and understand the intermolecular interactions. A variety of analytical techniques are used for this purpose. biotech-asia.org

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional structure of a cocrystal. It provides precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, including the hydrogen bonding network. biotech-asia.org

Powder X-ray Diffraction (PXRD): PXRD is used to identify the bulk crystalline phase of the synthesized material. The diffraction pattern of a cocrystal is unique and differs from the patterns of the individual components. biotech-asia.org It is a primary tool for screening the outcomes of grinding experiments.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. A cocrystal will typically exhibit a single, sharp melting point that is different from the melting points of the starting materials. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is sensitive to changes in the vibrational modes of functional groups upon hydrogen bond formation. In the case of this compound cocrystals, shifts in the N-H and C=O stretching frequencies can provide strong evidence of cocrystal formation. ijper.org

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful technique for probing the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N) in the solid state. It can distinguish between different crystalline forms and provide information about intermolecular interactions. biotech-asia.org

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the cocrystals. biotech-asia.org Cocrystals often exhibit a distinct crystal habit compared to the parent compounds. researchgate.net

The table below outlines the primary characterization techniques and the information they provide.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Definitive crystal structure, intermolecular interactions, stoichiometry. biotech-asia.org |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, purity assessment. biotech-asia.org |

| Differential Scanning Calorimetry (DSC) | Melting point, thermal stability, phase transitions. researchgate.net |

| FTIR Spectroscopy | Evidence of hydrogen bond formation through shifts in vibrational frequencies. ijper.org |

| Solid-State NMR (ssNMR) | Local molecular environment, confirmation of cocrystal formation. biotech-asia.org |

| Scanning Electron Microscopy (SEM) | Crystal morphology, particle size. researchgate.net |

Theoretical Prediction and Energetic Landscapes of Cocrystal Formation

Computational methods are increasingly used to predict the likelihood of cocrystal formation and to understand the energetic factors that govern their stability. mdpi.com These theoretical approaches can guide experimental screening and reduce the amount of empirical work required.

Crystal Structure Prediction (CSP): CSP methods aim to predict the most stable crystal structures for a given set of molecules by calculating and minimizing the lattice energy. researchgate.netmdpi.com This involves exploring various possible packing arrangements and hydrogen bonding motifs.

Molecular Electrostatic Potential (MEP) Surfaces: MEP calculations are used to visualize the electron density distribution on a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov This helps in predicting favorable sites for hydrogen bonding and other electrostatic interactions. For this compound, the carbonyl oxygen would be a region of negative potential, while the amide hydrogen would be a region of positive potential.

Conductor-like Screening Model for Real Solvents (COSMO-RS): This is a computational screening tool that calculates the chemical potential of molecules in a liquid phase, allowing for the prediction of cocrystal formation based on the thermodynamics of the system. nih.gov The excess enthalpy of the API-coformer complex compared to the pure components can indicate the likelihood of cocrystallization. nih.gov

Hansen Solubility Parameters (HSP): The miscibility of a drug and a coformer, which is a prerequisite for cocrystal formation from solution, can be predicted using HSP. nih.gov The similarity in the HSP values of the components suggests a higher probability of forming a cocrystal. nih.gov

The energy difference between the cocrystal and the individual components is a key indicator of the thermodynamic driving force for cocrystallization. A negative Gibbs free energy of formation indicates that the cocrystal is thermodynamically more stable than a simple physical mixture of its components. researchgate.net

Role of Supramolecular Synthons and Hydrogen Bonding in Cocrystal Stability

The stability of this compound cocrystals is fundamentally governed by the network of non-covalent interactions within the crystal lattice, with hydrogen bonding playing a central role. d-nb.info Supramolecular synthons provide a framework for understanding and predicting these interactions. nih.gov

Amide-Based Synthons: The amide group in this compound can form a variety of synthons. The most common is the amide-amide homosynthon, which can form either a dimer or a catemer (chain) motif. mdpi.com However, in the presence of a suitable coformer, such as a carboxylic acid, the formation of a more robust amide-acid heterosynthon is often preferred. researchgate.net This heterosynthon is a key element in the design of many pharmaceutical cocrystals. d-nb.inforesearchgate.net

Hierarchy of Interactions: There is a well-established hierarchy in the strength and reliability of supramolecular synthons. Generally, strong hydrogen bonds, such as the O-H···N or O-H···O=C interactions formed between a carboxylic acid and an amide, are more favorable than weaker interactions. ijper.orgnih.gov The stability of a cocrystal is often determined by the formation of the most stable possible synthons.

The robustness and predictability of supramolecular synthons are the cornerstones of crystal engineering with this compound, enabling the targeted design of new crystalline materials with potentially enhanced properties. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netuci.edu It allows for the optimization of molecular geometries and the calculation of various properties. For N,N'-Diphenylterephthalamide, DFT calculations, often using the B3LYP functional, can predict its three-dimensional structure, bond lengths, and bond angles in the ground state. researchgate.net These calculations are crucial for understanding the molecule's reactivity and interpreting experimental data. researchgate.net

Conformational analysis of flexible molecules like this compound can be challenging due to the large number of possible arrangements of its atoms. frontiersin.org Computational methods, including DFT, can be used to explore the potential energy surface and identify stable conformers. frontiersin.orgethz.ch For complex molecules, this analysis can be aided by comparing calculated NMR chemical shifts with experimental data to differentiate between similar conformations. csic.es

Vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure and aid in the assignment of vibrational modes. researchgate.netgithub.ioresearchgate.net The accuracy of these calculations depends on the chosen functional and basis set. researchgate.netweizmann.ac.il For instance, the calculated N-H stretching vibration, typically found in the 2500-3500 cm⁻¹ range, and the aromatic C-H stretching vibrations, between 3000-3100 cm⁻¹, can be compared with experimental values. researchgate.net It has been observed that DFT calculations often provide better agreement with experimental vibrational frequencies than Hartree-Fock (HF) methods. researchgate.net

| Vibrational Mode | Experimental Range | Calculated (B3LYP) | Calculated (HF) |

|---|---|---|---|

| N-H Stretch | 2500-3500 researchgate.net | 3460 researchgate.net | 3462 researchgate.net |

| Aromatic C-H Stretch | 3000-3100 researchgate.net | - | - |

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data. nih.govunibo.itnsf.gov Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, such as UV-Vis spectra, by determining the energies of electronic transitions. researchgate.net The calculated cutoff wavelength can then be compared with experimental measurements. researchgate.net

The prediction of NMR chemical shifts is another powerful application of DFT. csic.es By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical NMR spectra can be generated. Comparing these predicted spectra with experimental data can confirm the molecular structure and provide insights into its conformation in solution. csic.esnih.gov

Furthermore, computational methods can predict other spectroscopic properties, such as infrared intensities and Raman activities, which are crucial for a complete analysis of vibrational spectra. github.ionih.gov The agreement between computed and experimental spectroscopic data serves as a critical validation of the theoretical models used. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions over time, providing insights into processes that are difficult to observe experimentally.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. mdpi.comnih.govosti.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing the conformational dynamics of flexible molecules like this compound. ethz.ch These simulations can show how the molecule explores different conformations and the timescales of these changes.

MD simulations are also particularly well-suited for investigating self-assembly processes. pku.edu.cnaps.org By simulating a system containing multiple this compound molecules, it is possible to observe how they interact and spontaneously form ordered structures. mdpi.compku.edu.cn These simulations can elucidate the underlying mechanisms of self-assembly, identifying the key intermolecular interactions that drive the formation of larger aggregates. pku.edu.cn Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be used to study self-assembly on larger length and time scales. pku.edu.cn

The arrangement of molecules in a crystal, known as crystal packing, is determined by a delicate balance of intermolecular interactions. numberanalytics.comucl.ac.uknih.gov These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. numberanalytics.com Computational methods can be used to predict the most stable crystal packing arrangement for a given molecule. numberanalytics.comuspex-team.org

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Strong directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. numberanalytics.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. numberanalytics.com |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. numberanalytics.com |

Advanced Computational Methodologies for Rational Material Design

The ultimate goal of many computational studies is to enable the rational design of new materials with specific, tailored properties. openmedicinalchemistryjournal.comwiley.complos.org For this compound and its derivatives, this could involve designing molecules with enhanced thermal stability, specific self-assembly behaviors, or desired optical and electronic properties.

Advanced computational methodologies, such as machine learning and artificial intelligence, are increasingly being applied to materials design. nih.govnih.gov These methods can be trained on large datasets of known materials to learn the relationships between molecular structure and material properties. nih.gov This allows for the rapid screening of virtual libraries of new candidate molecules, identifying those that are most likely to possess the desired characteristics. openmedicinalchemistryjournal.com

For example, computational workflows can be developed to predict the properties of a large number of this compound analogs. plos.org These workflows might involve high-throughput DFT calculations to determine electronic properties, followed by MD simulations to assess self-assembly behavior. osti.govarxiv.org By combining different computational techniques, researchers can create a powerful in silico laboratory for designing and optimizing new materials based on the this compound scaffold. wiley.comnih.gov

Future Research Directions and Emerging Trends

Exploration of Novel N,N'-Diphenylterephthalamide Derivatives for Tailored Functionalities

The core structure of this compound serves as a robust scaffold for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored functionalities. By introducing various substituent groups onto the terminal phenyl rings or the central terephthalamide (B1206420) core, researchers can fine-tune the electronic, steric, and solubility properties of the molecule.

Future research in this area is expected to focus on several key strategies:

Substitution for Enhanced Solubility and Processability: One of the limitations of the parent compound can be its low solubility in common organic solvents. Future work will likely involve the introduction of flexible alkyl or alkoxy chains to the phenyl rings to disrupt the crystal packing and enhance solubility. Allyl-substituted terephthalamides, for instance, are anticipated to show greater solubility in aprotic solvents like DMF and DMSO due to reduced crystallinity . This would facilitate their use in a wider array of applications where solution-based processing is required.

Functionalization for Specific Applications: The addition of specific functional groups can impart novel properties to the this compound framework. For example, the incorporation of halogen atoms or small alkyl substituents has been explored, although in some cases, this has been found to abolish certain activities, such as antimicrobial properties acs.org. Conversely, the introduction of carbamimidoyl moieties and their alkyl analogues has shown to confer significant activity against Mycobacterium tuberculosis acs.org. Future research will likely explore a wider range of functional groups to develop derivatives for applications in areas such as organic electronics, sensing, and catalysis.

Post-Synthetic Modification: An emerging trend is the post-synthetic modification of related structures to create novel materials. For instance, the conversion of existing imine structures into their amide analogues presents a facile route to new materials that may be difficult to synthesize directly liverpool.ac.uk. This approach could be applied to create complex molecular architectures based on the this compound motif.

Table 1: Examples of this compound Derivatives and Their Potential Functionalities

| Derivative Name | Substituent Group(s) | Potential Functionality/Application |

| N,N'-Diallylterephthalamide | Allyl (-CH₂CH=CH₂) | Increased solubility, potential for polymerization through click chemistry . |

| Halogenated this compound Derivatives | Halogens (e.g., F, Cl, Br) | Altered electronic properties, potential for use in flame retardant materials. |

| Alkyl-Substituted this compound Derivatives | Small alkyl groups (e.g., -CH₃) | Modified crystal packing and solubility. |

| Carbamimidoyl Analogues of this compound | Carbamimidoyl groups | Antimicrobial activity acs.org. |

Integration with Nanotechnology and Nanoscience for Advanced Applications

The convergence of materials science with nanotechnology and nanoscience opens up exciting new possibilities for this compound and its derivatives. The unique properties of this compound at the molecular level can be harnessed to create novel nanomaterials and nanodevices with enhanced performance and functionality.

Emerging trends in this area include:

Development of Nanocomposites: this compound has been shown to act as a nucleating agent in polymers like isotactic polypropylene (B1209903), influencing its crystalline structure and mechanical properties researchgate.netacs.orgacs.org. Future research could explore the use of this compound to create polymer nanocomposites with tailored thermal and mechanical characteristics. By controlling the dispersion and self-assembly of the amide within a polymer matrix, it may be possible to fabricate materials with superior strength, stiffness, and heat resistance.

Fabrication of Nanosensors: The rigid structure and hydrogen-bonding capabilities of this compound make it a candidate for the development of nanosensors. meddocsonline.org The incorporation of this molecule into sensor platforms could allow for the detection of specific analytes through changes in optical or electronic properties. For instance, derivatives with specific binding sites could be synthesized for the selective detection of metal ions or organic molecules.

Nanoparticles for Drug Delivery: The field of nanomedicine offers significant potential for the application of this compound derivatives. nih.gov Encapsulating biologically active derivatives within nanoparticles could improve their bioavailability, provide targeted delivery to specific cells or tissues, and reduce systemic toxicity. nih.gov For example, derivatives with demonstrated antimicrobial activity could be formulated into nanoparticles for the targeted treatment of infections. acs.org

Development of Advanced in situ Characterization Techniques for Mechanistic Understanding

A deeper understanding of the formation, self-assembly, and functional mechanisms of this compound is crucial for the rational design of new materials and applications. The development and application of advanced in situ characterization techniques will be instrumental in providing real-time insights into these processes.

Future research will likely focus on the application of techniques such as:

In situ Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy can be used to monitor the chemical changes occurring during the synthesis of this compound and its derivatives in real-time. mpg.de This can provide valuable information about reaction kinetics and intermediates.

In situ X-ray Scattering and Diffraction: Wide-angle X-ray diffraction (WAXD) and small-angle X-ray scattering (SAXS) can be employed to study the evolution of the crystalline structure and morphology of this compound during processes like crystallization from solution or melt. acs.orgnumberanalytics.com This is particularly relevant for its application as a nucleating agent in polymers.

In situ Microscopy: Advanced microscopy techniques like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) can provide direct visualization of the nucleation and growth of this compound crystals and self-assembled structures at the nanoscale. numberanalytics.com

Computational Modeling and Simulation: In conjunction with experimental techniques, molecular docking simulations and other computational methods can provide a theoretical framework for understanding the interactions of this compound derivatives with biological targets or their self-assembly behavior. acs.org

Cross-Disciplinary Research Synergies and Unexplored Applications

The full potential of this compound and its derivatives will likely be realized through synergistic collaborations between researchers from diverse fields. frontiersin.orgresearchgate.net By combining expertise from chemistry, materials science, biology, engineering, and medicine, new and previously unimagined applications can be uncovered.

Potential areas for cross-disciplinary research include:

Biomaterials and Tissue Engineering: The biocompatibility and self-assembling properties of certain this compound derivatives could be explored for applications in biomaterials and tissue engineering. For example, they could be used to create scaffolds that mimic the extracellular matrix for cell growth and tissue regeneration.

Organic Electronics: The rigid, conjugated core of this compound suggests its potential for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Collaboration between synthetic chemists and physicists would be essential to design and test new derivatives with optimized electronic properties.

Environmental Remediation: The ability of certain derivatives to form porous structures could be harnessed for applications in environmental remediation, such as the adsorption of pollutants from water or air. This would require collaboration between materials scientists and environmental engineers.

Food Science and Packaging: The use of this compound as a nucleating agent in polymers could be extended to food packaging applications, potentially leading to materials with improved barrier properties and thermal stability. meddocsonline.orgmdpi.com

By fostering an environment of open collaboration and encouraging researchers to look beyond their own disciplines, the scientific community can unlock the full spectrum of possibilities that this compound and its derivatives have to offer. medium.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N,N'-Diphenylterephthalamide, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between terephthaloyl chloride and aniline derivatives under Schotten-Baumann conditions. To ensure purity, employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from DMF/ethanol mixtures. Validate purity using HPLC (>99% peak area) and 1H/13C NMR (e.g., aromatic proton signals at δ 7.2–8.0 ppm and carbonyl carbons at ~165 ppm). Confirm crystallinity via X-ray diffraction (monoclinic crystal system, P21/c space group) .

Q. How can solubility discrepancies in this compound across literature sources be resolved experimentally?

- Methodological Answer : Systematically test solubility in aprotic polar solvents (DMF, DMSO) and non-polar solvents (chloroform, toluene) under controlled temperatures (25–80°C). Document solvent purity, degassing procedures, and stirring rates. For conflicting reports, replicate experiments using standardized protocols and cross-validate with UV-Vis spectroscopy (λmax ~280 nm for saturated solutions). Discrepancies often arise from impurities or polymorphic forms, which can be identified via DSC (melting point ~320°C) .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

- Methodological Answer : Use FT-IR to confirm amide bonds (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). Solid-state NMR (13C CP/MAS) resolves crystallographic environments, while HRMS (ESI-TOF) confirms molecular weight (m/z 316.36 [M+H]⁺). For advanced structural elucidation, perform single-crystal XRD to map hydrogen-bonding networks (e.g., N-H···O interactions) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in polymer synthesis?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental FT-IR kinetics during copolymerization (e.g., with diisocyanates). Use molecular dynamics simulations to model chain alignment in polyamides, correlating with tensile strength (MPa) and thermal degradation profiles from TGA (5% weight loss at ~400°C) .

Q. What role does this compound play in designing liquid crystalline materials?

- Methodological Answer : Incorporate the compound as a rigid-rod monomer in liquid crystalline polyamides. Characterize mesophases via polarized optical microscopy (textural transitions) and XRD (smectic/columnar ordering). Optimize synthesis by varying substituents (e.g., electron-withdrawing groups on phenyl rings) and assess dielectric properties using impedance spectroscopy .

Q. How to resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Perform TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways (e.g., amide bond cleavage vs. aromatic ring oxidation). Compare heating rates (5–20°C/min) to identify kinetic artifacts. Cross-reference with pyrolysis-GC/MS to detect volatile degradation products (e.g., aniline derivatives) .

Methodological and Data Integrity Questions

Q. What are best practices for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Adopt FAIR data principles :

- F indable: Deposit synthetic protocols in repositories like Chemotion (DOI:10.26226/chemotion).

- A ccessible: Share raw NMR/TGA data via RADAR4Chem .

- I nteroperable: Use standardized metadata (e.g., IUPAC nomenclature, CAS 7154-31-6).

- R eusable: Publish full experimental conditions (solvent batches, humidity levels) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.